![molecular formula C6H10F3NO B2872176 2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanamine hcl CAS No. 1342056-79-4](/img/structure/B2872176.png)
2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanamine hcl
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Description
Molecular Structure Analysis
The molecular structure of 2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanamine hcl consists of a tetrahydrofuran ring attached to an ethanamine group with three fluorine atoms.Physical And Chemical Properties Analysis
2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanamine hcl has a molecular weight of 169.147. More detailed physical and chemical properties like melting point, boiling point, and density are not specified in the web search results .Scientific Research Applications
Solvolysis Studies
2,2,2-Trifluoro-1-(tetrahydrofuran-3-yl)ethanamine: has been used in solvolysis studies to understand the effects of substituents on the solvolysis rates of related compounds . These studies are crucial for understanding reaction mechanisms and predicting the behavior of similar compounds in various chemical environments.
Carbanion Stabilization Research
The compound has applications in the generation and study of carbanions. It has been shown that the tetraethylammonium cation plays a vital role in stabilizing the carbanion formed from 2,2,2-Trifluoro-1-phenylsulfonylethyl . This research is significant for synthetic chemistry, where carbanions are key intermediates.
Radical Polymerization
2,2,2-Trifluoro-1-(tetrahydrofuran-3-yl)ethanamine: can be involved in radical terpolymerization processes. This application is important for creating new polymeric materials with potential uses in various industries, including coatings, adhesives, and more .
properties
IUPAC Name |
2,2,2-trifluoro-1-(oxolan-3-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)5(10)4-1-2-11-3-4/h4-5H,1-3,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWFPQPRIGAJRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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